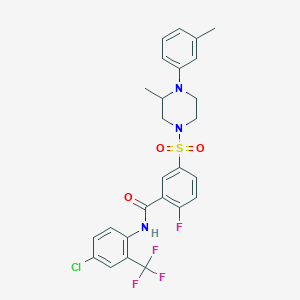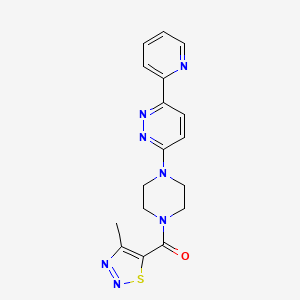
(4-Methyl-1,2,3-thiadiazol-5-yl)(4-(6-(pyridin-2-yl)pyridazin-3-yl)piperazin-1-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound you mentioned, “(4-Methyl-1,2,3-thiadiazol-5-yl)(4-(6-(pyridin-2-yl)pyridazin-3-yl)piperazin-1-yl)methanone”, is a complex organic molecule. It contains a thiadiazole ring, which is a five-membered heterocyclic compound containing two nitrogen atoms, one sulfur atom, and two carbon atoms . Thiadiazole derivatives have been found to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, analgesic, antiepileptic, antiviral, antineoplastic, and antitubercular properties .
Molecular Structure Analysis
The molecular structure of thiadiazole derivatives is characterized by a five-membered ring containing two nitrogen atoms, one sulfur atom, and two carbon atoms . The specific molecular structure of this compound would require more detailed information or a structural analysis using techniques such as X-ray crystallography or NMR spectroscopy.Chemical Reactions Analysis
The chemical reactions involving thiadiazole derivatives can be quite diverse, depending on the specific substituents present on the thiadiazole ring . Without more specific information about this compound, it’s difficult to provide a detailed chemical reactions analysis.Aplicaciones Científicas De Investigación
Antimicrobial Activity
Bacterial infections remain a significant public health concern, especially with the rise of antibiotic-resistant strains. Researchers have synthesized novel derivatives of 4-methyl-1,2,3-thiadiazole-5-carboxylic acid hydrazide to explore their antimicrobial potential . Among these compounds, Compound 15 , which contains a 5-nitro-2-furoyl moiety, exhibited the highest bioactivity against Gram-positive bacteria. Its minimum inhibitory concentration (MIC) ranged from 1.95 to 15.62 µg/mL, and the minimum bactericidal concentration (MBC)/MIC ratio was 1–4 µg/mL.
Organic Synthesis
The synthesis of these derivatives involved condensation reactions, leading to characteristic signals in the 1H NMR spectra. Notably, the NH group appeared in the range of 12.10–12.87 ppm, while the =CH group signal was at δ 8.06–8.63 ppm .
Lipophilicity Studies
Understanding the lipophilicity of compounds is crucial for drug design. Lipophilicity influences drug absorption, distribution, and bioavailability. Researchers evaluated the lipophilicity of these derivatives to assess their pharmacokinetic properties .
Cytotoxic Effects
In a related study, researchers investigated the cytotoxic effects of similar 1,3,4-thiadiazole derivatives on leukemia cell lines. The MTT assay revealed their impact on cell viability .
Mecanismo De Acción
The mechanism of action of thiadiazole derivatives can vary widely depending on their specific biological activity. For example, some thiadiazole derivatives have been found to inhibit certain enzymes, which can lead to their antimicrobial or antineoplastic effects . The specific mechanism of action for this compound is not provided in the search results.
Direcciones Futuras
Propiedades
IUPAC Name |
(4-methylthiadiazol-5-yl)-[4-(6-pyridin-2-ylpyridazin-3-yl)piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N7OS/c1-12-16(26-22-19-12)17(25)24-10-8-23(9-11-24)15-6-5-14(20-21-15)13-4-2-3-7-18-13/h2-7H,8-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGMDZTWVQSYUBR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SN=N1)C(=O)N2CCN(CC2)C3=NN=C(C=C3)C4=CC=CC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N7OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Methyl-1,2,3-thiadiazol-5-yl)(4-(6-(pyridin-2-yl)pyridazin-3-yl)piperazin-1-yl)methanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

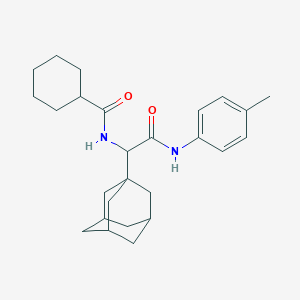
![N-(4,5-dimethylbenzo[d]thiazol-2-yl)-2-nitro-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2616018.png)
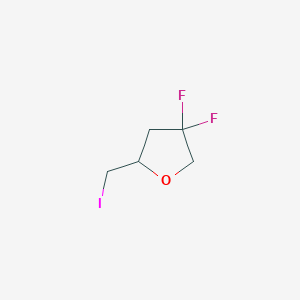
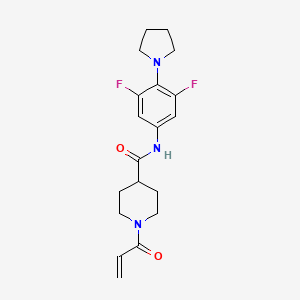

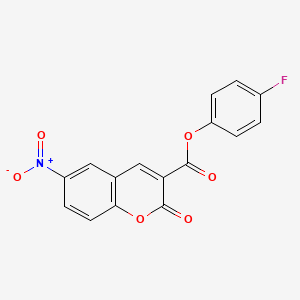

![N-[[3-(2-Amino-2-oxoethoxy)phenyl]methyl]but-2-ynamide](/img/structure/B2616028.png)

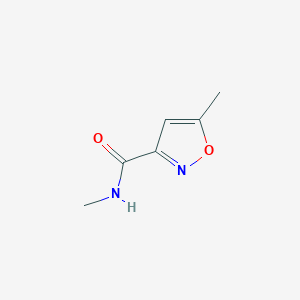
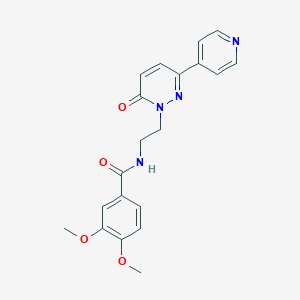
![4-chloro-Thieno[3,2-c]pyridine-7-carboxamide](/img/structure/B2616034.png)

